9-tert-Butyl-9,10-(dewar anthracene)
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Overview
Description
9-tert-Butyl-9,10-(dewar anthracene) is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a tert-butyl group at the 9th position and a unique Dewar structure, which is a valence isomer of anthracene. The molecular formula of 9-tert-Butyl-9,10-(dewar anthracene) is C18H18, and it has a molecular weight of 234.3355 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-tert-Butyl-9,10-(dewar anthracene) typically involves the photoisomerization of 9-tert-butylanthracene. This process is carried out under specific conditions, such as the presence of a suitable solvent like decalin or hexane . The reaction is initiated by UV light, which induces the isomerization of 9-tert-butylanthracene to its Dewar form .
Industrial Production Methods
While detailed industrial production methods for 9-tert-Butyl-9,10-(dewar anthracene) are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as solvent choice and light source, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
9-tert-Butyl-9,10-(dewar anthracene) undergoes various chemical reactions, including:
Isomerization: The compound can revert to its parent anthracene form under certain conditions.
Oxidation: It can react with oxygen to form endoperoxides.
Photochemical Reactions: The compound is known to undergo photochemical valence isomerization.
Common Reagents and Conditions
Solvents: Decalin, hexane, and other non-polar solvents are commonly used.
Light Source: UV light is essential for initiating photoisomerization reactions.
Oxidizing Agents: Oxygen or other oxidizing agents can be used for oxidation reactions.
Major Products
Anthracene: Reversion to the parent anthracene form.
Endoperoxides: Formed during oxidation reactions.
Scientific Research Applications
9-tert-Butyl-9,10-(dewar anthracene) has several scientific research applications:
Photochemistry: It is used to study photochemical reactions and valence isomerization processes.
Material Science: The compound’s unique structure makes it useful in developing new materials with specific optical properties.
Chemical Sensors: Its reactivity with oxygen can be exploited in designing chemical sensors for detecting oxygen levels.
Mechanism of Action
The mechanism of action of 9-tert-Butyl-9,10-(dewar anthracene) involves its ability to undergo photoisomerization and oxidation reactions. The compound absorbs UV light, leading to its isomerization to the Dewar form. This process involves the formation of strained four-membered rings . Additionally, the compound can react with oxygen to form endoperoxides, which further decompose under light exposure .
Comparison with Similar Compounds
Similar Compounds
9-tert-Butylanthracene: The parent compound from which 9-tert-Butyl-9,10-(dewar anthracene) is derived.
9,10-Dibutoxyanthracene: Another anthracene derivative known for its photochemical properties.
10-Cyano-9-tert-butyl-anthracene: A compound with similar photochemical behavior.
Uniqueness
9-tert-Butyl-9,10-(dewar anthracene) is unique due to its Dewar structure, which imparts distinct photochemical and oxidative properties. This makes it valuable for studying valence isomerization and developing materials with specific optical characteristics .
Properties
CAS No. |
76008-29-2 |
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Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1-tert-butyltetracyclo[6.6.0.02,7.09,14]tetradeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C18H18/c1-17(2,3)18-14-10-6-4-8-12(14)16(18)13-9-5-7-11-15(13)18/h4-11,16H,1-3H3 |
InChI Key |
ISMYYTMVFOAZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C12C(C3=CC=CC=C31)C4=CC=CC=C24 |
Origin of Product |
United States |
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